1-(6-Methyl-5-vinylpyridin-2-yl)indoline

Lipophilicity Drug design Physicochemical properties

1-(6-Methyl-5-vinylpyridin-2-yl)indoline (CAS 1355177-38-6) is a heterocyclic building block of the N-pyridyl indoline class, bearing a 6-methyl substituent on the pyridine ring and a 5-vinyl polymerizable handle. Its molecular formula is C₁₆H₁₆N₂ with a molecular weight of 236.31 Da.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
Cat. No. B11811286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methyl-5-vinylpyridin-2-yl)indoline
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=C
InChIInChI=1S/C16H16N2/c1-3-13-8-9-16(17-12(13)2)18-11-10-14-6-4-5-7-15(14)18/h3-9H,1,10-11H2,2H3
InChIKeyRRRLMWKIVPJWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methyl-5-vinylpyridin-2-yl)indoline: Structural Identity and Procurement Baseline for the 6-Methyl Regioisomer


1-(6-Methyl-5-vinylpyridin-2-yl)indoline (CAS 1355177-38-6) is a heterocyclic building block of the N-pyridyl indoline class, bearing a 6-methyl substituent on the pyridine ring and a 5-vinyl polymerizable handle . Its molecular formula is C₁₆H₁₆N₂ with a molecular weight of 236.31 Da . The compound consists of a 2,3-dihydroindole (indoline) core N-arylated at the pyridine 2-position, creating a scaffold that features a saturated indoline ring (distinct from aromatic indole analogs) [1]. The vinyl group at the pyridine 5-position enables participation in addition polymerization, Heck-type cross-couplings, and thiol-ene click chemistry, while the 6-methyl group modulates both steric and electronic properties at the position adjacent to the indoline attachment point .

Why Generic Substitution Fails: Regioisomeric Differentiation of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline from Its Closest Analogs


The methyl-vinyl pyridyl indoline scaffold exists as multiple regioisomers (3-methyl, 4-methyl, and 6-methyl) that share identical molecular formula (C₁₆H₁₆N₂) and molecular weight (236.31 Da) . Despite these isomeric similarities, the position of the methyl substituent on the pyridine ring dictates critical properties for both biological target engagement and chemical reactivity. The 6-methyl isomer places the methyl group ortho to the indoline N-aryl attachment point (pyridine 2-position), creating a unique steric environment that affects N-aryl bond rotational freedom and electronic distribution across the pyridine ring compared to the 4-methyl regioisomer (para to attachment point) or the 3-methyl regioisomer (meta, adjacent to the vinyl group) [1]. Additionally, the absence of the methyl group altogether—as in 1-(5-vinylpyridin-2-yl)indoline (MW 222.28)—reduces lipophilicity by approximately 0.31 LogP units (LogP 3.42 vs. 3.73 for the 6-methyl analog), altering solubility, membrane permeability, and chromatographic retention behavior . Furthermore, substituting the indoline core with a seven-membered azepane ring (1-(6-methyl-5-vinylpyridin-2-yl)azepane, MW 216.32) eliminates the aromatic benzene fusion and dramatically alters conformational flexibility and π-stacking capacity . These differences preclude simple interchangeability in any application requiring reproducible structure-activity relationships, physicochemical property tuning, or defined synthetic intermediate identity.

Quantitative Differentiation Evidence for 1-(6-Methyl-5-vinylpyridin-2-yl)indoline: Head-to-Head and Cross-Study Comparisons


LogP Lipophilicity Differentiation: 6-Methyl vs. Des-Methyl (Vinyl-Only) Analog

The 6-methyl substituent on 1-(6-Methyl-5-vinylpyridin-2-yl)indoline increases the computationally predicted LogP by approximately 0.31 log units relative to the des-methyl comparator 1-(5-vinylpyridin-2-yl)indoline. The target compound has a LogP of 3.72722 , whereas the non-methylated analog has a LogP of 3.4188 . This represents an ~9% increase in calculated lipophilicity attributable solely to the single methyl group addition. The 4-methyl regioisomer shares an identical calculated LogP of 3.72722 , indicating that the 6-methyl vs. 4-methyl differentiation relies on other parameters (steric, electronic) rather than bulk lipophilicity. For procurement purposes, the 6-methyl isomer offers lipophilicity identical to the 4-methyl isomer but with different spatial presentation of the methyl group, which is critical for target binding pocket complementarity in medicinal chemistry campaigns.

Lipophilicity Drug design Physicochemical properties

Molecular Weight and Formula Differentiation from Non-Methylated and Heterocycle-Swapped Analogs

The target compound (MW 236.31, C₁₆H₁₆N₂) differs from its closest structural analogs in molecular weight, providing unambiguous identity confirmation via LC-MS or exact mass measurement. Relative to 1-(5-vinylpyridin-2-yl)indoline (MW 222.28, C₁₅H₁₄N₂), the +14.03 Da mass shift corresponds to the single methyl group addition . Compared to 1-(6-methyl-5-vinylpyridin-2-yl)azepane (MW 216.32, C₁₄H₂₀N₂), the indoline-to-azepane core swap produces a −19.99 Da shift and eliminates the aromatic benzene ring—a fundamental structural change that abolishes the UV chromophore and π-stacking capacity of the indoline system . All three methyl regioisomers (3-methyl, 4-methyl, 6-methyl) are isobaric at MW 236.31 and share identical molecular formula, requiring orthogonal analytical differentiation (e.g., NMR chemical shift differences or chromatographic retention time) for unequivocal identification .

Molecular properties Building block Medicinal chemistry

Purity Grade and QC Documentation: 6-Methyl Isomer Supplier Comparison

The target compound is commercially available at ≥98% purity from Chemscene (Cat. CS-0598008) and Leyan (Product 1668674) , with a 97% option from CheMenu (CM499779) and a 95% minimum specification from AKSci (8831ED) . In contrast, the des-methyl analog 1-(5-vinylpyridin-2-yl)indoline from Bidepharm is supplied at 97% purity but requires admixture with 4-tert-butylcatechol (TBC) as a polymerization inhibitor/stabilizer , which may complicate downstream reactions sensitive to phenolic additives. The 6-methyl target compound from Chemscene and Leyan is listed without specification of added stabilizers, and is stored sealed in dry conditions at 2–8°C . All suppliers designate the compound for research and further manufacturing use only, not for direct human use .

Purity specification Quality control Procurement

Class-Level CYP11B2 Selectivity Differentiates Pyridyl-Indoline Scaffolds from Indole Counterparts

Pyridyl-substituted indolines, as a compound class, have demonstrated potent and selective aldosterone synthase (CYP11B2) inhibition. In a comprehensive medicinal chemistry study, the most potent pyridyl- or isoquinolinyl-substituted indolines exhibited CYP11B2 IC₅₀ values below 3 nM, comparable in potency to clinical benchmarks fadrozole and LCI699 [1]. Critically, lead compounds from this series achieved selectivity factors (SF = IC₅₀ CYP11B1 / IC₅₀ CYP11B2) of approximately 170, markedly superior to fadrozole and LCI699 (SFs < 15) [2]. These potent CYP11B2 inhibitors also showed clean off-target profiles with no inhibition (IC₅₀ > 50 μM) against a panel of hepatic CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and steroidogenic enzymes CYP17 and CYP19 [3]. While the specific 6-methyl-5-vinyl substitution pattern of the target compound has not been individually profiled in published CYP11B2 assays, the class-level SAR establishes that pyridyl-indoline geometry is a privileged scaffold for achieving this selectivity profile, and the 6-methyl position represents a key vector for substituent exploration within this pharmacophore [3].

Aldosterone synthase CYP11B2 inhibition Selectivity

Vinyl Polymerizable Handle: Shared Feature with Differential Methyl Context vs. Non-Vinyl Analogs

The 5-vinyl substituent on the pyridine ring constitutes a radical-polymerizable and addition-reactive functional handle present in the target compound and its vinyl-bearing regioisomeric analogs, but absent in non-vinyl comparators such as 1-(5-(tert-butylthio)-6-methylpyridin-2-yl)indoline (CAS 1355175-68-6) . In the broader context, 2-methyl-5-vinylpyridine (the pyridylethylating species from which this compound class is conceptually derived) is known to pyridylethylate NH groups of indole, pyrrole, and carbazole under acid-catalyzed conditions, though with characteristically low reactivity requiring elevated temperatures [1]. The vinyl group of the target compound enables: (i) free-radical homo- or copolymerization to generate indoline-functionalized polyvinylpyridine materials; (ii) thiol-ene coupling for bioconjugation; and (iii) Heck cross-coupling for further structural diversification. In comparison, 1-(5-(tert-butylthio)-6-methylpyridin-2-yl)indoline lacks this reactive olefin entirely, rendering it inert to these transformation classes . Among vinyl-bearing analogs, the 6-methyl placement (adjacent to indoline N-aryl attachment) may influence vinyl reactivity through electronic effects distinct from the 3-methyl or 4-methyl regioisomers, though direct rate-constant comparisons have not been published .

Polymer chemistry Click chemistry Functional monomer

Best-Fit Application Scenarios for 1-(6-Methyl-5-vinylpyridin-2-yl)indoline Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Targeting CYP11B2 with Defined Lipophilicity Requirements

For aldosterone synthase (CYP11B2) inhibitor programs, the pyridyl-indoline scaffold has demonstrated potent inhibition (IC₅₀ < 3 nM) with exceptional selectivity over CYP11B1 (SF ~170) . The 6-methyl-5-vinyl substitution pattern offers a calculated LogP of 3.73, which is 0.31 log units higher than the des-methyl analog . This lipophilicity increment is valuable when structure-based design indicates that enhanced passive membrane permeability is required for cellular target engagement, while the 6-methyl position places the substituent adjacent to the N-aryl linkage—a vector that directly influences the dihedral angle between indoline and pyridine rings, potentially affecting binding pocket complementarity. Researchers should prioritize this regioisomer when SAR exploration of the pyridine 6-position is the specific objective, or when the calculated LogP of 3.73 aligns with lead-likeness criteria for the target indication.

Synthesis of Indoline-Functionalized Copolymers via Vinyl Addition Polymerization

The 5-vinyl group enables radical copolymerization of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline with commodity monomers (styrene, acrylates, methacrylates) to generate indoline-decorated polymer backbones . The 98% purity grade available from Chemscene and Leyan, without specification of phenolic radical inhibitors , is advantageous for polymerization applications where catechol-based stabilizers (as present in the des-methyl analog from Bidepharm at 97% ) would quench radical initiation or poison transition-metal catalysts. The 6-methyl group adjacent to the pyridine nitrogen may influence monomer reactivity ratios and copolymer sequence distribution relative to the 4-methyl regioisomer, providing a parameter for tuning polymer microstructure.

Regioisomeric Probe in Pyridyl-Indoline Structure-Activity Relationship Studies

When medicinal chemistry programs require systematic exploration of methyl substitution position on the pyridine ring of N-pyridyl indoline scaffolds, the 6-methyl regioisomer serves as one of three isobaric probes (alongside 3-methyl and 4-methyl). All three share MW 236.31 and formula C₁₆H₁₆N₂ , making them analytically indistinguishable by mass spectrometry alone. The target compound's 6-methyl placement (ortho to the indoline attachment) creates the greatest steric influence on N-aryl bond conformation among the three regioisomers, while the 4-methyl isomer exerts primarily electronic effects through resonance, and the 3-methyl isomer places steric bulk adjacent to the 5-vinyl group. Parallel procurement of all three regioisomers enables deconvolution of steric vs. electronic contributions to biological activity in a controlled, isomeric SAR study design.

Building Block for Post-Functionalization via Thiol-Ene or Heck Chemistry

The 5-vinyl substituent functions as a versatile synthetic handle for late-stage diversification through thiol-ene click reactions (with thiol-containing biomolecules or surface agents) or palladium-catalyzed Heck coupling (with aryl/heteroaryl halides) . The 6-methyl group proximal to the pyridine nitrogen may affect the electronics of the vinyl group and thus its reactivity in these transformations. For procurement, the ≥98% purity specification from Chemscene and Leyan, combined with storage at 2–8°C in sealed dry conditions , supports reproducible post-functionalization yields by ensuring the vinyl group has not undergone premature oligomerization during storage—a concern mitigated by proper cold-chain handling.

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